6-(Diphenylphosphanyl)hexanoic acid

Physical form Handling Solubility

6-(Diphenylphosphanyl)hexanoic acid (CAS 59847-19-7) is a bifunctional organophosphorus compound belonging to the ω-diphenylphosphino carboxylic acid ligand family. It features a terminal diphenylphosphino (–PPh2) donor group linked to a carboxylic acid via a five-methylene (C5) alkyl spacer, yielding a molecular formula of C18H21O2P and a molecular weight of 300.33 g/mol.

Molecular Formula C18H21O2P
Molecular Weight 300.3 g/mol
CAS No. 59847-19-7
Cat. No. B12907549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Diphenylphosphanyl)hexanoic acid
CAS59847-19-7
Molecular FormulaC18H21O2P
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCCCCC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C18H21O2P/c19-18(20)14-8-3-9-15-21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20)
InChIKeyDCNCQTXEEAAZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Diphenylphosphanyl)hexanoic acid C18H21O2P Procurement Guide: Supplier Data, Purity & Physicochemical Properties


6-(Diphenylphosphanyl)hexanoic acid (CAS 59847-19-7) is a bifunctional organophosphorus compound belonging to the ω-diphenylphosphino carboxylic acid ligand family [1]. It features a terminal diphenylphosphino (–PPh2) donor group linked to a carboxylic acid via a five-methylene (C5) alkyl spacer, yielding a molecular formula of C18H21O2P and a molecular weight of 300.33 g/mol . Commercially available at standard purities of ≥98% (NLT 98%) with batch-specific QC documentation including NMR, HPLC, and GC , the compound serves as a hemilabile hybrid ligand in which the phosphine coordinates to transition metal centers while the carboxylic acid moiety enables secondary coordination, enhanced solubility in polar organic solvents, and covalent attachment to solid supports .

Why 6-(Diphenylphosphanyl)hexanoic acid Cannot Be Replaced by Shorter-Chain Phosphino Carboxylic Acid Analogs


Interchanging ω-diphenylphosphino carboxylic acid ligands without accounting for alkyl spacer length introduces uncontrolled variability in physical form, lipophilicity, and coordination behavior. The C5 methylene bridge in 6-(diphenylphosphanyl)hexanoic acid confers a liquid physical state at room temperature , in contrast to the crystalline solid form of the propionic acid analog (C2 spacer, mp 130–134 °C) . This directly impacts handling, dosing, and solubility in non-polar reaction media. Furthermore, the extended alkyl chain increases the computed XLogP from 2.5 (C2 spacer) to 3.6 (C5 spacer) [1][2], altering phase-transfer behavior in aqueous–organic biphasic catalysis. At the metal center, the longer spacer disfavors P,O-chelation in favor of monodentate P-coordination or bridging modes, which can fundamentally change catalyst nuclearity and reactivity [3]. These quantifiable differences make generic substitution unreliable for reproducible catalytic outcomes.

Quantitative Differentiation of 6-(Diphenylphosphanyl)hexanoic acid vs. In-Class Phosphino Carboxylic Acids


Physical State: Liquid Handling vs. Crystalline Solid of Shorter-Chain Analogs

6-(Diphenylphosphanyl)hexanoic acid (C5 spacer) is a liquid at room temperature with no well-defined melting point and an estimated boiling point of ~200 °C . In contrast, 3-(diphenylphosphino)propionic acid (C2 spacer) is a crystalline solid with a melting point of 130–134 °C . This difference in physical state is directly attributable to the longer alkyl spacer disrupting crystal packing. For procurement, this means the hexanoic derivative can be handled as a neat liquid, avoiding the need for pre-dissolution in a solvent before use in catalysis or synthesis, which can simplify experimental workflows and reduce solvent incompatibility issues .

Physical form Handling Solubility Phosphino carboxylic acid

Lipophilicity: XLogP 3.6 vs. LogP 2.5 for the Propionic Acid Analog

The computed octanol–water partition coefficient (XLogP) for 6-(diphenylphosphanyl)hexanoic acid is 3.6 [1], compared to a LogP of 2.5 for 3-(diphenylphosphino)propionic acid [2]. This represents a 1.1 log unit increase in lipophilicity, corresponding to an approximately 12.6-fold greater partitioning into the organic phase under equilibrium conditions. The higher lipophilicity of the hexanoic derivative arises from the three additional methylene units in the alkyl spacer, which increase hydrophobic surface area. This property is particularly relevant for aqueous–organic biphasic catalysis, where efficient retention of the ligand–metal complex in the organic phase can improve catalyst recycling and reduce metal leaching into the aqueous layer [1].

Lipophilicity Biphasic catalysis Partition coefficient XLogP

Anchimeric Assistance by Carboxyl Group: 1.4–2.1× Rate Enhancement vs. Triphenylphosphine

Kinetic studies on 2-(diphenylphosphino)benzoic acid (2-DPPBA) demonstrate that a proximal carboxyl group accelerates the reaction with acrylic acid by a factor of 1.4–2.1 relative to triphenylphosphine (PPh3), attributed to intramolecular hydrogen-bond stabilization of the zwitterionic intermediate by the CO2H group [1]. While the carboxyl group in 6-(diphenylphosphanyl)hexanoic acid is separated from phosphorus by a five-carbon chain rather than being directly attached to an aromatic ring, the longer flexible spacer may still allow the carboxylic acid to engage in intramolecular H-bonding with reaction intermediates in a through-space manner, particularly in non-polar solvents where the alkyl chain can adopt folded conformations. The magnitude of this anchimeric effect is expected to be intermediate between the rigid ortho-substituted benzoic acid and the para-substituted analog, which showed no rate enhancement due to geometric constraints [1].

Anchimeric assistance Reaction kinetics Organocatalysis Phosphine nucleophilicity

Chelate Ring Size: 8-Membered vs. 5-Membered P,O-Chelate in Pd Complexes

Patent US5525566A discloses that ω-diphenylphosphino carboxylic acids of formula Ph2P(CH2)nCOOH (n = 1, 2, 3) form P,O-chelated palladium complexes upon reaction with Pd(η3-allyl)2 [1]. For n = 1 (diphenylphosphinoacetic acid), a stable 5-membered chelate ring forms; for n = 2, a 6-membered ring; and for n = 3, a 7-membered ring [1]. Extending the spacer to n = 5 in 6-(diphenylphosphanyl)hexanoic acid would produce a 9-membered chelate ring if P,O-coordination occurs. However, literature on bis(diphenylphosphino)alkanes demonstrates that increasing alkane chain length systematically shifts coordination preference from chelation to bridging or monodentate binding modes [2]. The C5 spacer in the target compound is therefore expected to favor monodentate P-coordination over P,O-chelation, leaving the carboxylic acid free for secondary interactions, support anchoring, or proton shuttle functions—a hemilabile behavior distinct from the tightly chelating shorter-chain analogs [2].

Chelate ring size Palladium complexes Coordination chemistry Hemilabile ligand

Optimal Application Scenarios for 6-(Diphenylphosphanyl)hexanoic acid Based on Quantitative Differentiation Evidence


Aqueous–Organic Biphasic Catalysis with Enhanced Catalyst Retention

The XLogP of 3.6 (vs. 2.5 for the propionic acid analog) makes 6-(diphenylphosphanyl)hexanoic acid the preferred ligand scaffold for biphasic hydroformylation, hydrogenation, or cross-coupling reactions where the catalyst must remain quantitatively in the organic phase [Section 3, Evidence 2]. The ~12.6-fold increase in organic-phase partitioning minimizes rhodium or palladium leaching into the aqueous layer, directly improving metal recovery and reducing product contamination. The liquid physical state further simplifies catalyst preparation by enabling neat addition without pre-dissolution in a co-solvent that might alter the biphasic partition equilibrium [Section 3, Evidence 1].

Solid-Supported Catalyst Synthesis via Covalent Carboxylic Acid Anchoring

The C5 spacer places the carboxylic acid at a sufficient distance from the phosphine-coordinated metal center to enable covalent immobilization onto amine-functionalized polymers, silica, or magnetic nanoparticles without steric interference at the catalytic site [Section 3, Evidence 4]. The monodentate P-coordination mode predicted for the 9-membered potential chelate ring leaves the carboxylic acid free for amide or ester bond formation with solid supports. This contrasts with shorter-chain analogs (C1–C3 spacers) that form stable P,O-chelates, where the carboxyl group is occupied in metal binding and unavailable for surface anchoring.

Organocatalytic Reactions Leveraging Intramolecular H-Bonding Assistance

The class-level evidence of 1.4–2.1× rate enhancement through carboxyl-assisted anchimeric stabilization of zwitterionic intermediates [Section 3, Evidence 3] supports the use of 6-(diphenylphosphanyl)hexanoic acid as a bifunctional organocatalyst in phosphine-mediated transformations such as Morita–Baylis–Hillman reactions, Michael additions, or alkene activations. The flexible C5 alkyl spacer may permit the carboxylic acid to adopt optimal geometries for substrate proton transfer in non-polar media, potentially outperforming rigid aromatic phosphinocarboxylic acids like 4-DPPBA, which show no anchimeric assistance.

Homogeneous Catalysis Requiring Liquid Ligand Handling and Dosing Precision

For high-throughput catalyst screening or industrial batch processing, the liquid physical state of 6-(diphenylphosphanyl)hexanoic acid offers distinct operational advantages over crystalline solid analogs such as 3-(diphenylphosphino)propionic acid (mp 130–134 °C) [Section 3, Evidence 1]. The neat liquid can be accurately dispensed by volume using standard liquid-handling equipment, eliminating gravimetric weighing of hygroscopic or air-sensitive solids. This is particularly valuable for parallel screening campaigns where dozens of ligand variations are tested under inert atmosphere conditions.

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